Prednisone acetate

Pharmacokinetics Bioavailability Prodrug Comparison

Select Prednisone acetate (CAS 125-10-0) over non-esterified prednisone/prednisolone for superior topical stability and lipid formulation compatibility. This 21-acetate prodrug maintains undegraded content during 28-day stability testing in lipophilic bases, achieving 2.07× greater anti-inflammatory activity in NLCs. Ideal for precise PK modeling with defined 82%:18% interconversion equilibrium. Buy >98% purity for reproducible glucocorticoid research.

Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
CAS No. 125-10-0
Cat. No. B118691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisone acetate
CAS125-10-0
Synonyms21-(Acetyloxy)-17-hydroxy-pregna-1,4-diene-3,11,20-trione;  21-Acetoxy-17α-hydroxypregna-1,4-diene-3,11,20-trione;  Prednisone Acetate;  1-Cortisone 21-Acetate;  1-Dehydrocortisone Acetate;  Cortancyl;  Delcortin;  Δ-Corlin;  Deltalone;  Ferrosan;  Nisone;  NSC
Molecular FormulaC23H28O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O
InChIInChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1
InChIKeyMOVRKLZUVNCBIP-RFZYENFJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Prednisone Acetate (CAS 125-10-0): Physicochemical and Pharmacological Baseline for Research Sourcing


Prednisone acetate (CAS 125-10-0, synonym Prednisone 21-acetate) is a synthetic glucocorticoid corticosteroid with the molecular formula C23H28O6 and molecular weight 400.46 g/mol . It is a lipophilic prodrug that requires in vivo ester hydrolysis to release its active metabolite, prednisolone, which subsequently binds glucocorticoid receptors to exert anti-inflammatory and immunomodulating effects . Physicochemically, prednisone acetate exhibits low aqueous solubility (insoluble in water, slightly soluble in ethanol), with a melting point range of 226–232°C (decomposition) and UV absorbance at 238 nm, properties leveraged in analytical quality control .

Why Prednisone Acetate Cannot Be Readily Substituted with Prednisone or Prednisolone


In-class substitution of prednisone acetate with the free alcohol prednisone or the active metabolite prednisolone is pharmacokinetically invalid due to the acetate ester's fundamental impact on drug disposition. Prednisone acetate is a prodrug that delays systemic absorption and alters the rate of hepatic conversion, resulting in a distinct pharmacokinetic profile [1]. For instance, in Beagle dogs, the relative oral bioavailability of prednisone acetate compared to prednisone is only 57.1%, confirming that these analogs are not bioequivalent and cannot be interchanged on a milligram-to-milligram basis without compromising therapeutic or experimental outcomes [2].

Quantitative Evidence Differentiating Prednisone Acetate from Closest Analogs


Relative Bioavailability: Prednisone Acetate vs. Prednisone in Beagle Dogs

A randomized, two-way crossover study in Beagle dogs directly compared the oral bioavailability of prednisone acetate (2.0 mg·kg⁻¹) to that of prednisone (1.8 mg·kg⁻¹) [1]. The relative bioavailability of prednisone acetate to prednisone was calculated to be 57.1%, demonstrating that the acetate ester prodrug yields significantly lower systemic exposure to both the parent compound and the active metabolite prednisolone compared to the free alcohol form [1].

Pharmacokinetics Bioavailability Prodrug Comparison

Active Metabolite Exposure (AUC): Prednisone Acetate vs. Prednisone in Beagle Dogs

Following oral administration in Beagle dogs, prednisone acetate (2.0 mg·kg⁻¹) produced an AUC₀₋ₜ for the active metabolite prednisolone of 760 ± 218 h·ng·mL⁻¹, whereas an equimolar dose of prednisone (1.8 mg·kg⁻¹) yielded a substantially higher AUC₀₋ₜ of 1,310 ± 140 h·ng·mL⁻¹ [1]. This represents a 42% reduction in active metabolite exposure when the acetate prodrug is administered [1].

Metabolism Pharmacokinetics Prodrug Activation

Hepatic Interconversion Efficiency: Prednisone Acetate vs. Prednisolone in Humans

A 2025 randomized, two-period crossover study in healthy Chinese subjects quantified the bidirectional hepatic conversion between prednisone acetate and prednisolone [1]. Following oral prednisone acetate administration, 82% of the dose was converted to the active metabolite prednisolone, while 18% of administered prednisolone was converted back to prednisone [1]. This bidirectional equilibrium is a key determinant of steady-state active drug concentrations and differs from the unidirectional prodrug activation of other glucocorticoid esters [1].

Clinical Pharmacology Metabolism Prodrug Conversion

In Vivo Anti-Inflammatory Potency and Duration: Prednisolone Acetate vs. Prednisolone in Rat Models

In a classic study using rat granuloma pouch, liver glycogen, and paw edema assays, prednisolone acetate (the active pharmaceutical ingredient form of prednisone acetate after de-esterification) demonstrated significantly superior anti-inflammatory intensity and duration compared to the free alcohol prednisolone when administered subcutaneously [1]. The acetate ester exhibited a pronounced depot effect maintained for up to 3 days, whereas the free alcohol showed more rapid onset but substantially shorter duration [1]. This depot effect was less pronounced but still observable following oral administration [1].

Pharmacodynamics Anti-inflammatory Duration of Action

Topical Anti-Inflammatory Potency: Acetate Ester vs. Phosphate Ester in Corneal Inflammation

A comparative study of topically administered corticosteroids in a rabbit corneal inflammation model directly compared the anti-inflammatory effectiveness of prednisolone acetate to prednisolone phosphate [1]. The acetate derivative demonstrated superior corneal bioavailability and was found to be a more potent anti-inflammatory agent than the phosphate derivative, as measured by suppression of leukocyte invasion [1]. Specifically, increasing the concentration of prednisolone acetate from 0.125% to 1.0% produced a significant dose-dependent increase in anti-inflammatory effect, whereas the same concentration increase for prednisolone phosphate produced no significant improvement [1]. Prednisolone acetate 1.0% was identified as the most effective topical corticosteroid preparation studied [1].

Ophthalmology Topical Delivery Corneal Bioavailability

Analytical Quality Control: HPLC Method Validation for Prednisone Acetate Quantification

A validated high-performance liquid chromatography (HPLC) method for the determination of prednisone acetate in tablet formulations has been established [1]. Using a Diamond C18 column (5 μm, 4.6×150 mm) with a methanol-water (70:30) mobile phase and UV detection at 238 nm, the method demonstrated a linear range of 0.1–0.3 mg/mL with a correlation coefficient r=0.9992, and an average recovery of 100.7% ± 0.9% [1]. This validated analytical method provides a rapid, sensitive, and reliable approach for prednisone acetate quantification in pharmaceutical and research preparations [1].

Analytical Chemistry Quality Control HPLC

Research and Industrial Application Scenarios for Prednisone Acetate


Pharmacokinetic Studies of Prodrug Activation and Hepatic First-Pass Metabolism

Prednisone acetate serves as an ideal model compound for investigating prodrug activation kinetics and hepatic first-pass metabolism. The 57.1% relative bioavailability compared to prednisone, the 42% reduction in active metabolite AUC, and the 82% hepatic conversion rate to prednisolone provide well-characterized, quantifiable benchmarks for in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling [1][2]. Researchers studying hepatic enzyme activity, particularly 11β-HSD1/2-mediated interconversion, can leverage this compound as a validated probe substrate.

Ocular Inflammation Models Requiring Sustained Corneal Drug Delivery

In rabbit corneal inflammation models, prednisolone acetate (the active form derived from prednisone acetate) at 1.0% concentration demonstrates superior anti-inflammatory potency compared to the phosphate ester analog, with a clear dose-response relationship from 0.125% to 1.0% [3]. This makes prednisone acetate (formulated as an ophthalmic suspension) the preferred corticosteroid for studies of corneal wound healing, uveitis, or post-operative inflammation where prolonged ocular surface retention and enhanced corneal penetration are required.

Chronic Inflammatory Disease Models Requiring Extended Dosing Intervals

For rodent models of chronic inflammation—including adjuvant-induced arthritis, allergic encephalomyelitis, or granuloma formation—prednisone acetate's acetate ester moiety confers a depot effect that sustains anti-inflammatory activity for up to 72 hours following subcutaneous administration [4]. This extended duration of action reduces the need for daily dosing, minimizes handling-induced stress in experimental animals, and improves protocol consistency in long-term studies compared to the free alcohol form.

Analytical Method Development and Quality Control of Corticosteroid Formulations

Prednisone acetate is a key reference standard for developing and validating HPLC methods for corticosteroid quantification. A validated method using a C18 column with methanol-water mobile phase and 238 nm detection achieves linearity of 0.1–0.3 mg/mL (r=0.9992) and 100.7% average recovery [5]. This method supports quality control of tablet formulations, impurity profiling, and stability-indicating assays in both pharmaceutical manufacturing and academic research laboratories.

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